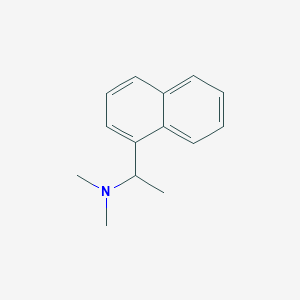

N,N-dimethyl-1-(1-naphthyl)ethylamine

Description

Contextualization within Chiral Amine Chemistry and Naphthyl Derivatives Research

Chiral amines are fundamental building blocks and catalysts in asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule over the other. This selectivity is crucial in fields such as medicinal chemistry, where the physiological effects of enantiomers can differ significantly. Within this context, N,N-dimethyl-1-(1-naphthyl)ethylamine belongs to a class of sterically hindered chiral amines that can act as resolving agents, chiral auxiliaries, or ligands for metal-catalyzed reactions.

The presence of the 1-naphthyl group is a defining feature of this compound. Naphthyl derivatives, in general, are widely explored in organic synthesis due to their rigid, planar structure and extended π-system. These characteristics can impart unique steric and electronic properties to a molecule, influencing its reactivity and interaction with other chemical entities. In the case of this compound, the bulky naphthyl moiety plays a significant role in creating a well-defined chiral environment, which is essential for achieving high levels of stereocontrol in chemical transformations.

Historical Trajectory of its Discovery and Academic Recognition

The development of this compound is intrinsically linked to the broader history of research into chiral amines and their applications in resolving racemic mixtures. The parent compound, 1-(1-naphthyl)ethylamine (B3023371), has a more extensively documented history as a classical resolving agent for acidic compounds. The synthesis and resolution of this primary amine laid the groundwork for the subsequent development of its derivatives.

Structural Significance and Stereochemical Purity in Research Applications

The efficacy of this compound in research applications is directly attributable to its distinct molecular architecture and the high stereochemical purity with which it can be obtained.

Structural Features:

Chiral Center: The stereogenic carbon atom bonded to the naphthyl group, a methyl group, a hydrogen atom, and the dimethylamino group is the source of the molecule's chirality.

Naphthyl Group: This large, aromatic substituent provides significant steric hindrance, which is a key factor in its ability to discriminate between different stereochemical pathways in a reaction. Its rigid structure helps to create a predictable and well-defined three-dimensional space around the chiral center.

Dimethylamino Group: The tertiary nature of the amine influences its chemical properties. Compared to its primary amine precursor, it is less prone to N-H related side reactions and has a different profile of basicity and coordinating ability.

Stereochemical Purity:

The primary application of this compound, though not as widespread as its primary amine analogue, is as a chiral ligand or a chiral base in stereoselective reactions. For instance, it can be used to deprotonate prochiral ketones to form chiral enolates, which can then react with electrophiles to produce enantiomerically enriched products. The bulky nature of the N,N-dimethyl-1-(1-naphthyl)ethyl group effectively shields one face of the enolate, directing the approach of the electrophile to the other face.

One notable, albeit specialized, application is its reaction with palladium acetate (B1210297) to form cyclopalladated complexes. chemicalbook.com These chiral organopalladium compounds have potential as catalysts in asymmetric synthesis. The stereochemical information from the amine is transferred to the palladium complex, which can then induce chirality in a catalytic cycle.

Below is a table summarizing the key physicochemical properties of the enantiomers of this compound.

| Property | (R)-(+)-N,N-dimethyl-1-(1-naphthyl)ethylamine | (S)-(-)-N,N-dimethyl-1-(1-naphthyl)ethylamine |

| CAS Number | 119392-95-9 | 121045-73-6 |

| Molecular Formula | C₁₄H₁₇N | C₁₄H₁₇N |

| Molecular Weight | 199.29 g/mol | 199.29 g/mol |

| Boiling Point | 218 °C (lit.) | 212 °C (lit.) |

| Density | 1.000 g/mL at 25 °C (lit.) | 1.006 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.591 (lit.) | 1.591 (lit.) |

| Optical Activity ([α]23/D) | +43° (c = 2 in methanol) | -43° (c = 2 in methanol) |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRXYILTIWBHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dimethyl 1 1 Naphthyl Ethylamine and Its Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for obtaining specific stereoisomers of N,N-dimethyl-1-(1-naphthyl)ethylamine. The primary approaches involve either creating the chiral center stereoselectively from a prochiral precursor or separating a racemic mixture.

Asymmetric Alkylation and Reductive Amination Routes

Asymmetric reductive amination is a powerful and direct method for synthesizing chiral amines from ketones. For this compound, this typically involves a two-step sequence starting from 1'-acetonaphthone (B143366).

First, the precursor, 1-(1-naphthyl)ethylamine (B3023371), is synthesized enantioselectively. A notable method involves the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime. In this process, the oxime is reduced using a hydrogen source like ammonium (B1175870) formate (B1220265) in the presence of a chiral ruthenium catalyst. By selecting the appropriate enantiomer of the catalyst, either the (R) or (S) amine can be obtained with high yield and excellent enantiomeric excess (ee). google.com For example, using a catalyst such as chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia}(p-cymene)ruthenium(II) preferentially yields the (R)-enantiomer. google.com

Table 1: Asymmetric Catalytic Reduction of 1-(1-naphthyl)ethanone Oxime google.com

| Catalyst Enantiomer | Product Enantiomer | Solvent | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (1R,2R)-(-) | (R)-(+)-1-(1-naphthyl)ethylamine | Dimethylformamide | 92% | 96.2% |

Once the enantiopure primary amine is secured, the final N,N-dimethylation is achieved through a subsequent reductive amination step, commonly the Eschweiler-Clarke reaction. This classic transformation involves treating the primary amine with excess formaldehyde (B43269) and formic acid to yield the tertiary amine. Alternatively, direct reductive amination of 1'-acetonaphthone with dimethylamine (B145610) can be performed using various reducing agents, such as borohydride (B1222165) exchange resin, although achieving high enantioselectivity in a direct, single-step fashion is more challenging. koreascience.kr

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. tcichemicals.com For the synthesis of this compound, a chiral auxiliary could be used to direct the stereoselective alkylation of a precursor. For instance, an achiral N-(1-naphthyl)acetyl derivative could be attached to a chiral auxiliary, such as an Evans oxazolidinone. Deprotonation followed by methylation would introduce the methyl group diastereoselectively. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched 2-(1-naphthyl)propanoic acid, which could then be converted to the target amine via a Curtius rearrangement or similar transformation, followed by N-methylation.

While effective, this approach is multi-step. Research has also explored the use of naphthylethylamines themselves as chiral auxiliaries in other reactions, highlighting the importance of this chiral scaffold. researchgate.net

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org Chiral phosphoric acids (CPAs), a prominent class of organocatalysts, are effective in activating imines towards nucleophilic attack.

A plausible organocatalytic route to the precursor 1-(1-naphthyl)ethylamine would involve the CPA-catalyzed asymmetric reduction of the corresponding N-aryl or N-benzyl imine derived from 1'-acetonaphthone. The CPA protonates the imine, forming a chiral ion pair that guides the hydride source (e.g., a Hantzsch ester) to attack one face of the imine preferentially, thereby establishing the stereocenter with high enantioselectivity. nih.gov After the reduction, the protecting group on the nitrogen can be removed to yield the chiral primary amine, which is then dimethylated as previously described.

Resolution Techniques for Enantiomeric Separation in Academic Contexts

In academic and some industrial settings, the classical resolution of a racemic mixture remains a practical and cost-effective method for obtaining enantiopure amines. researchgate.net This strategy relies on the reaction of a racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.

For racemic 1-(1-naphthyl)ethylamine, which is the direct precursor to the target compound, chiral carboxylic acids are commonly employed. Due to their different physicochemical properties, particularly solubility, the diastereomeric salts can be separated by fractional crystallization. nih.gov After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

Table 2: Common Resolving Agents for 1-(1-naphthyl)ethylamine

| Resolving Agent | Reference |

|---|---|

| D-(-)-Tartaric Acid | google.com |

| L-Aspartic or D-Aspartic Acid | google.com |

For example, reacting racemic 1-(1-naphthyl)ethylamine with D-(-)-tartaric acid in a solvent mixture like alcohol and water leads to the preferential crystallization of the R-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate salt. google.com Yields for a single crystallization can reach around 30-35% with an enantiomeric excess often exceeding 95%. google.comgoogle.com The mother liquor, now enriched in the (S)-enantiomer, can be treated to recover the amine, which can either be used as is or racemized for recycling.

Development of Novel Synthetic Pathways to the this compound Scaffold

Modern synthetic chemistry seeks more direct and atom-economical routes to complex molecules. Research into novel pathways focuses on the use of transition metal catalysis and multicomponent reactions to construct the core naphthylethylamine scaffold efficiently.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving palladium, copper, rhodium, and silver, have revolutionized the formation of carbon-nitrogen and carbon-carbon bonds. acs.org These methods can be applied to build the this compound scaffold.

One advanced strategy is the direct C-H amination of naphthalene (B1677914) derivatives. mdpi.com For instance, a directed C-H functionalization could potentially install an amino or a precursor group at the C1 position of the naphthalene ring. While direct amination at an sp3 carbon is challenging, transition metal catalysts can facilitate the coupling of aryl halides with amines (Buchwald-Hartwig amination) or the synthesis of naphthylamines from other precursors. acs.org

A copper-catalyzed three-component reaction has been described for the synthesis of substituted 1-naphthylamines from terminal alkynes, 2-bromoaryl ketones, and amines. researchgate.net This approach constructs the substituted naphthalene ring and installs the amine in a single cascade process, offering a convergent route to complex derivatives of the target scaffold.

Multicomponent Reactions Incorporating Naphthyl and Amine Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer high efficiency and complexity generation. researchgate.net Designing an MCR for the this compound scaffold would involve combining a naphthyl component, an amine source, and a two-carbon unit.

A plausible MCR could be a variation of the Petasis or Mannich reactions. organic-chemistry.orgorganic-chemistry.org For example, a three-component reaction between 1-naphthaleneboronic acid, dimethylamine, and a glyoxylate (B1226380) derivative could potentially form the desired scaffold. Another possibility is a zinc-mediated three-component reaction involving a naphthalene halide, dimethylamine, and a source of formaldehyde, which could be adapted to build related benzylic amine structures. organic-chemistry.orgmdpi.com Such reactions provide rapid access to molecular diversity and are highly valued for their operational simplicity and atom economy. acs.org

Functionalization and Derivatization of the this compound Framework

The this compound scaffold, possessing both a reactive aromatic system and a stereogenic center, offers multiple avenues for structural modification. These modifications are crucial for fine-tuning the steric and electronic properties of the molecule, thereby enabling its application in a diverse range of chemical contexts, from chiral ligands in asymmetric catalysis to functional organic materials.

Chemical Modification of the Naphthyl Ring System

The naphthalene core of this compound is amenable to various electrophilic aromatic substitution and metalation reactions, allowing for the introduction of a wide array of functional groups.

One common method for the synthesis of this compound is the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde. nrochemistry.comwikipedia.org This reductive amination process is known to proceed without racemization of chiral amines. wikipedia.org A typical procedure involves heating the primary amine, 1-(1-naphthyl)ethylamine, with formic acid and an aqueous solution of formaldehyde. nrochemistry.comunblog.fr

Table 1: Synthesis of (R)-(+)-N,N-dimethyl-1-(1-naphthyl)ethylamine via Eschweiler-Clarke Reaction chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| (R)-1-(1-naphthyl)ethylamine | Formic acid, Water | Heating | (R)-(+)-N,N-dimethyl-1-(1-naphthyl)ethylamine | 73% |

Electrophilic aromatic substitution reactions, such as bromination and nitration, can introduce functional groups onto the naphthyl ring. The directing effect of the ethylamine (B1201723) substituent influences the regioselectivity of these reactions. For instance, bromination of activated aromatic systems can be achieved using N-bromosuccinimide (NBS), often with high regioselectivity. nih.gov While specific studies on the bromination of this compound are not extensively detailed in the reviewed literature, the principles of electrophilic aromatic substitution suggest that the position of bromination would be influenced by the electronic nature and steric bulk of the dimethylaminoethyl group.

Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org In this methodology, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Tertiary amine groups are known to function as effective DMGs. wikipedia.org This approach could potentially be applied to this compound to achieve selective functionalization at the C2 or C8 positions of the naphthalene ring, allowing for the introduction of a variety of electrophiles.

Furthermore, a computational study on the aromatic nucleophilic substitution of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with various amines provides insights into the reactivity of highly functionalized naphthalene systems. researchgate.net While this is a different substrate, it highlights the potential for nucleophilic substitution on appropriately activated derivatives of this compound.

Stereocontrolled Derivatization at the Chiral Center

The chiral center at the ethylamine moiety is a key feature of this compound, making it a valuable tool in asymmetric synthesis. Derivatization at this center, while maintaining stereochemical integrity, is crucial for its application as a chiral auxiliary or ligand.

The use of the precursor, 1-(1-naphthyl)ethylamine, as a chiral auxiliary has been explored in various stereoselective reactions. For example, it has been used in the stereoselective formation of trans-β-lactams via the Staudinger cycloaddition, although with limited success in inducing high diastereoselectivity compared to its 1-(2-naphthyl) counterpart. nih.gov This suggests that the steric environment around the chiral center significantly influences the outcome of asymmetric transformations.

Derivatives of this compound can be employed as chiral ligands in transition metal-catalyzed reactions. For instance, the synthesis of P-chiral phosphine (B1218219) ligands, which are highly effective in asymmetric catalysis, often involves the use of chiral amines. nih.govresearchgate.netrsc.orgjk-sci.com A potential route to such ligands could involve the ortho-lithiation of this compound followed by reaction with a suitable phosphorus electrophile, thereby creating a bidentate ligand with both central and planar chirality. The reaction of (R)-(+)-N,N-dimethyl-1-(1-naphthyl)ethylamine with palladium acetate (B1210297) is known to form a cyclopalladated naphthyl adduct, which can serve as a precursor for further functionalization and catalytic applications. jk-sci.comchemicalbook.comresearchgate.net

Preparation of Precursors for Advanced Applications

The unique electronic and chiral properties of this compound and its derivatives make them attractive precursors for materials with advanced applications, particularly in optoelectronics and polymer science.

In the field of organic light-emitting diodes (OLEDs), arylamine derivatives are widely used as hole-transporting materials (HTMs). nih.govrsc.orgnih.gov The synthesis of such materials often involves the coupling of aromatic amines with other aromatic moieties. This compound, with its naphthalene core, could be functionalized to create novel HTMs. For example, introduction of other aryl groups through cross-coupling reactions on a halogenated derivative of the naphthyl ring could lead to extended π-conjugated systems beneficial for charge transport.

Furthermore, the incorporation of this compound into polymer structures can impart chirality and specific functionalities to the resulting materials. This can be achieved by first introducing a polymerizable group, such as a vinyl group, onto the molecule. google.comresearchgate.net The subsequent polymerization of this functionalized monomer could lead to chiral polymers with potential applications in chiral recognition and separation. The synthesis of functional polymers often involves the preparation of monomers with specific reactive groups that can undergo polymerization or post-polymerization modification. researchgate.netnih.govmdpi.com

Mechanistic Investigations and Reactivity Studies of N,n Dimethyl 1 1 Naphthyl Ethylamine

Elucidation of Reaction Mechanisms Involving the Tertiary Amine Functionality

The tertiary amine functionality, specifically the N,N-dimethylamino group, is a pivotal feature of N,N-dimethyl-1-(1-naphthyl)ethylamine, governing many of its chemical transformations. This group primarily acts as a Lewis base and a powerful directing group in various organic reactions. wikipedia.org Its lone pair of electrons on the nitrogen atom can coordinate to Lewis acidic centers, thereby activating the molecule for subsequent reactions.

One of the fundamental reactions involving the tertiary amine is its role in Directed ortho-Metalation (DoM) . In this process, the dimethylamino group coordinates to an organolithium reagent, such as n-butyllithium. This coordination brings the lithium atom into close proximity to the ortho- position on the aromatic ring, facilitating deprotonation and the formation of an aryllithium intermediate. wikipedia.org This mechanism allows for highly regioselective functionalization of the aromatic ring, which would be difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

Computational studies on other tertiary amines, such as in the context of N-nitrosodimethylamine (NDMA) formation, have shed light on the mechanistic pathways available to the dimethylamino group. For instance, density functional theory (DFT) calculations have been used to propose multi-step pathways involving nucleophilic substitution, oxidation, and nitrosation at the tertiary amine center. nih.govresearchgate.netnih.gov While these studies are not directly on this compound, the principles are applicable. The rate-limiting step in such transformations is often found to be the cleavage of a C-N bond or a nitrosation step, which is influenced by the stability of the resulting carbocation intermediates. nih.govnih.gov

The reactivity of the tertiary amine can also be seen in its reaction with palladium acetate (B1210297) in acetic acid, leading to the formation of a cyclopalladated naphthyl adduct. chemicalbook.com This process involves the coordination of the nitrogen to the palladium center, followed by C-H activation, demonstrating the amine's role in facilitating organometallic reactions.

A generalized mechanistic scheme for the involvement of the tertiary amine functionality in a reaction with an electrophile (E+) after a directed metalation step is presented below:

Step 1: Coordination: The lone pair on the nitrogen of the dimethylamino group coordinates to a metal complex (e.g., alkyllithium).

Step 2: Deprotonation: The coordinated metal complex facilitates the removal of a proton from the ortho- position of the naphthyl ring.

Step 3: Electrophilic Quench: The resulting aryllithium species reacts with an electrophile, leading to a substituted product.

Stereoelectronic Effects on Reactivity in this compound Systems

Stereoelectronic effects, which describe the influence of molecular geometry on the electronic properties of a molecule, are crucial for understanding the reactivity of this compound. The spatial arrangement of the bulky N,N-dimethylamino group relative to the planar naphthyl ring system dictates the accessibility of orbitals and influences reaction pathways.

The orientation of the nitrogen lone pair is of paramount importance. For effective participation in reactions like Directed ortho-Metalation, the lone pair must be available for coordination with the incoming reagent. However, steric hindrance between the methyl groups and the peri-hydrogen (at the 8-position) of the naphthyl ring can force the dimethylamino group to adopt a conformation where the lone pair is not optimally aligned for coordination. This can affect the rate and efficiency of the metalation step.

Furthermore, the electronic nature of the substituents on the naphthyl ring can influence the reactivity of the amine group through the aromatic system. Electron-donating groups can increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. mdpi.com Conversely, electron-withdrawing groups would have the opposite effect, destabilizing potential cationic intermediates that might form during a reaction. mdpi.com These effects can alter the stability of reaction intermediates and transition states, thereby influencing reaction rates and product distributions. mdpi.com

The impact of stereoelectronic effects can be observed in the differing stabilities of various reaction intermediates. For example, in glycosylation reactions, the stereoelectronic properties of protecting groups can shift the equilibrium between different intermediates like oxocarbenium ions and dioxolenium ions by as much as 10 kcal/mol. mdpi.com A similar principle applies here, where the conformation and electronic environment of the N,N-dimethylamino group can favor certain transition states over others. In the context of oligonucleotides, it has been shown that conformational preorganization of substituents and favorable electrostatic interactions contribute significantly to molecular stability and reactivity. nih.gov

| Parameter | Influence on this compound | Consequence on Reactivity |

| Nitrogen Lone Pair Orientation | Steric interactions with the naphthyl ring can lead to misalignment. | Can hinder coordination with Lewis acids, potentially slowing down reactions like DoM. |

| Pyramidalization at Nitrogen | The geometry around the nitrogen atom can deviate from ideal sp3 hybridization due to steric strain. | Affects the s-character of the N-C bonds and the donor ability of the lone pair, influencing basicity. baranlab.org |

| Naphthyl Ring Substituents | Electron-donating or withdrawing groups alter the electronic density of the aromatic system. | Modulates the nucleophilicity of the nitrogen and the stability of charged intermediates. |

| Conformational Rigidity | The bulky naphthyl group restricts free rotation around the C-N bond. | Leads to preferred conformations that can either facilitate or impede access to reactive sites. |

Reactivity of the Naphthyl Moiety in Directed Organic Transformations

The naphthyl moiety of this compound is an electron-rich aromatic system, but its reactivity is significantly controlled and directed by the N,N-dimethylaminoethyl substituent. The primary transformation where this is evident is the Directed ortho-Metalation (DoM) reaction. wikipedia.org

In this reaction, the dimethylamino group acts as a powerful directing metalation group (DMG). It coordinates to an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, creating a complex that positions the lithium base in close proximity to the C8 (peri) and C2 (ortho) protons of the naphthyl ring. wikipedia.orgbaranlab.org This proximity effect, also known as the complex-induced proximity effect (CIPE), dramatically increases the kinetic acidity of these protons, leading to selective deprotonation over other positions on the ring or the benzylic position. baranlab.org

Studies on related systems, like N,N-dimethyl-1-naphthylamine, show that reaction with butyllithium (B86547) agents typically yields the peri-lithiated product at the C8 position. researchgate.net However, the regioselectivity of lithiation (ortho vs. peri) can be influenced by factors such as the specific alkyllithium reagent used, the solvent, and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.netnih.gov For instance, a study on 2-[(dimethylamino)methyl]naphthalene demonstrated that the regioselectivity of lithiation could be tuned by varying the lithiating agent and solvent. nih.gov Interestingly, a clean and quantitative 1-lithio to 3-lithio conversion could be induced by heating, highlighting the complexity and potential for control in these systems. nih.gov

Once the lithiated intermediate is formed, it can be trapped with a wide variety of electrophiles, allowing for the introduction of diverse functional groups at a specific position on the naphthyl ring. This two-step sequence provides a powerful synthetic route to highly substituted naphthalene (B1677914) derivatives that are otherwise difficult to access.

| Lithiation Position | Directing Group Influence | Common Reagents | Resulting Intermediate | Subsequent Reactivity |

| C2 (ortho) | Strong coordination of the dimethylamino group. | n-BuLi, s-BuLi | 2-Lithio-1-(N,N-dimethylaminoethyl)naphthalene | Reaction with electrophiles (e.g., CO2, aldehydes, alkyl halides). |

| C8 (peri) | Proximity to the directing group in a six-membered ring-like transition state. | n-BuLi/TMEDA | 8-Lithio-1-(N,N-dimethylaminoethyl)naphthalene | Formation of peri-substituted naphthalene derivatives. |

Kinetic and Thermodynamic Profiling of this compound Reactions

The kinetic and thermodynamic profiling of reactions involving this compound is essential for understanding reaction mechanisms and optimizing conditions. Such studies provide quantitative data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products.

Kinetic studies typically involve monitoring the concentration of reactants or products over time under controlled conditions (temperature, concentration, solvent). For reactions involving this compound, techniques like ¹H NMR or UV-Vis spectroscopy could be employed to follow the reaction progress. mdpi.com For example, in a Directed ortho-Metalation reaction, the rate of disappearance of the starting material or the appearance of the product after quenching with an electrophile could be measured at different temperatures to determine the activation energy (Ea) and other kinetic parameters.

Thermodynamic profiling focuses on the energy changes that occur during a reaction. The enthalpy (ΔH) and entropy (ΔS) of reaction can be determined from the temperature dependence of the equilibrium constant (Keq). In some cases, a reaction may be under kinetic control at lower temperatures, favoring the product that is formed fastest, while at higher temperatures, it may be under thermodynamic control, favoring the most stable product. mdpi.com This has been observed in lithiation reactions of related naphthalene systems, where isomeric lithiated species can interconvert upon heating to yield the thermodynamically more stable isomer. nih.gov

Computational chemistry, using methods like Density Functional Theory (DFT), provides a powerful tool for modeling the potential energy surface of a reaction. These calculations can predict the structures and energies of transition states and intermediates, offering insights into the reaction mechanism at a molecular level. For instance, DFT calculations on the reactions of other tertiary amines have been used to determine activation barriers and reaction energies, which correlate with experimentally observed reactivity. researchgate.net

| Parameter | Definition | Method of Determination | Significance for this compound Reactions |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Monitoring concentration changes over time (e.g., via NMR, UV-Vis). | Quantifies the speed of reactions like lithiation or electrophilic trapping. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). | Indicates the temperature sensitivity of the reaction rate. A high Ea suggests a strong dependence on temperature. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | van 't Hoff plot (ln(Keq) vs. 1/T), Calorimetry. | Determines if a reaction is exothermic (favorable) or endothermic. |

| Entropy of Reaction (ΔS) | The change in disorder or randomness during a reaction. | van 't Hoff plot, statistical mechanics calculations. | Reflects changes in molecular freedom, particularly important for reactions involving association or dissociation steps. |

Computational and Theoretical Studies of N,n Dimethyl 1 1 Naphthyl Ethylamine

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information on molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the preferred three-dimensional arrangements, or conformations, of flexible molecules. For N,N-dimethyl-1-(1-naphthyl)ethylamine, the key degrees of freedom include rotation around the bond connecting the naphthyl group to the chiral carbon and the C-N bond of the ethylamine (B1201723) side chain.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or aug-cc-pVTZ, are employed to map the potential energy surface of the molecule. nih.govresearchgate.net By systematically rotating these bonds and calculating the energy of each resulting geometry, a series of energy minima can be located. These minima correspond to stable conformers. Studies on the structurally similar compound 1-(1-naphthyl)ethylamine (B3023371) have identified as many as nine possible isomeric forms, with calculations successfully identifying the lowest energy structure that predominates under experimental conditions. nist.gov For this compound, the steric bulk of the two methyl groups on the nitrogen atom is expected to significantly influence the relative energies of these conformers.

Table 1: Representative DFT-Calculated Relative Energies of Postulated Conformers This table presents hypothetical data to illustrate typical results from DFT calculations on conformational preferences.

| Conformer | Dihedral Angle (Cnaphthyl-Cethyl-N-Cmethyl) | Relative Energy (kJ/mol) | Boltzmann Population (%) |

| A | 60° | 0.00 | 75.1 |

| B | 180° | 5.20 | 14.5 |

| C | -60° | 8.85 | 10.4 |

Ab Initio Methods for Electronic Property Prediction

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), offer a higher level of theory compared to DFT for calculating electronic properties, albeit at a greater computational expense. These methods are crucial for accurately predicting properties of excited states.

For instance, ab initio calculations at the CIS/6-31G* level have been used to predict the properties of the first excited state (S1) for the related 1-(1-naphthyl)ethylamine. nist.gov Such calculations provide values for the molecular dipole moment, the distribution and energy of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the nature of electronic transitions. This information is vital for interpreting UV-visible and circular dichroism spectra. The electronic properties of this compound are expected to be sensitive to its conformation, with each stable geometry exhibiting a unique set of calculated electronic values.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations identify static energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the molecule as a collection of atoms connected by springs (representing bonds), governed by a set of rules known as a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, typically on the scale of nanoseconds to microseconds.

This technique is invaluable for exploring the full conformational space of a flexible molecule like this compound. An MD simulation can reveal not only the stable conformations but also the pathways and energy barriers for transitioning between them. mdpi.com It provides a Boltzmann-weighted ensemble of structures, which can be used for averaging properties to compare with experimental results that are themselves an average over many molecules and conformations.

Theoretical Prediction and Advanced Interpretation of Spectroscopic Data

Computational methods are essential for the detailed interpretation of experimental spectra. By simulating spectra from first principles, calculated data can be compared with experimental results to confirm structural assignments and understand the origins of spectroscopic features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational NMR allows for the prediction of chemical shifts and coupling constants, providing a powerful tool for assigning complex spectra and determining molecular conformation in solution. escholarship.org

The standard procedure involves:

Identifying all low-energy conformers using methods like DFT (as in 4.1.1).

Optimizing the geometry of each conformer at a high level of theory.

Calculating the NMR isotropic shielding constants for each atom in each conformer, typically using the Gauge-Independent Atomic Orbital (GIAO) method. cas.cz

Converting the shielding constants to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Calculating a Boltzmann-averaged spectrum based on the relative energies of the conformers.

This computed spectrum can then be compared with the experimental one. A good match provides strong evidence for the conformational distribution of the molecule in solution. nih.gov For this compound, this would be particularly useful for assigning the protons of the ethyl and dimethylamino groups, whose chemical shifts are highly sensitive to the molecule's 3D structure.

Table 2: Illustrative Comparison of Calculated and Experimental 1H NMR Chemical Shifts This table presents hypothetical data to demonstrate the application of computational NMR analysis.

| Proton | Calculated δ (ppm) (Conformer A) | Calculated δ (ppm) (Conformer B) | Boltzmann-Averaged δ (ppm) | Experimental δ (ppm) |

| CH (chiral) | 4.15 | 3.85 | 4.08 | 4.10 |

| CH3 (ethyl) | 1.62 | 1.75 | 1.65 | 1.66 |

| N(CH3)2 | 2.25 | 2.40 | 2.29 | 2.30 |

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Computational methods can accurately predict the vibrational spectra (Infrared and Raman) of molecules. DFT calculations are used to compute the second derivatives of the energy with respect to atomic positions, which forms the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for each vibration). sphinxsai.com

These calculations can predict the position, intensity (for IR), and activity (for Raman) of vibrational bands. github.io This allows for a detailed assignment of the experimental spectrum, correlating specific peaks with specific molecular motions, such as C-H stretches of the naphthyl ring, bending modes of the ethyl group, and C-N stretching vibrations. sphinxsai.com Because harmonic frequency calculations often overestimate vibrational frequencies compared to experimental results, the computed frequencies are typically multiplied by an empirical scaling factor to improve agreement. nycu.edu.tw

Table 3: Representative Calculated Vibrational Frequencies and Assignments This table contains representative data illustrating the output of vibrational frequency calculations.

| Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Intensity (km/mol) | Assignment |

| 3150 | 3024 | 25.4 | Aromatic C-H Stretch |

| 3085 | 2962 | 45.1 | Aliphatic C-H Stretch |

| 1610 | 1546 | 62.8 | Naphthyl C=C Ring Stretch |

| 1445 | 1387 | 38.2 | CH3 Asymmetric Bend |

| 1265 | 1214 | 55.9 | C-N Stretch |

Electronic Transition Predictions for UV-Vis and Circular Dichroism

Computational chemistry offers powerful tools for predicting the electronic transition properties of chiral molecules like this compound, providing insights into their ultraviolet-visible (UV-Vis) and circular dichroism (CD) spectra. These theoretical predictions are crucial for understanding the molecule's electronic structure and for interpreting experimental spectroscopic data. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed for these purposes. semanticscholar.orgresearchgate.net

Theoretical studies on molecules with similar structures, such as 1-(1-naphthyl)ethylamine, have utilized ab initio methods at the CIS/6-31G* level to predict excited-state properties. nist.gov These calculations are then compared with experimental data to validate the theoretical models. For this compound, a similar approach can be taken to predict its electronic transitions.

The predicted UV-Vis and CD spectra are highly dependent on the conformation of the molecule. For the related compound 1-(1-naphthyl)ethylamine, computational studies have identified multiple possible rotamers arising from rotation about the C-CH(NH2)CH3 bond. nist.gov Each of these conformers can exhibit distinct spectral features. By calculating the CD spectra for the lowest energy rotamers, researchers can compare them with experimental spectra to determine the most probable conformation in a given environment. nist.gov This approach helps in establishing a connection between the molecular structure and its chiroptical properties.

A hypothetical table of predicted electronic transitions for this compound, based on methodologies applied to similar compounds, is presented below. This table illustrates the kind of data that can be generated through computational studies.

Table 1: Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R, 10⁻⁴⁰ cgs) |

|---|---|---|---|

| S₀ → S₁ | 290 | 0.05 | +15.2 |

| S₀ → S₂ | 275 | 0.12 | -8.5 |

| S₀ → S₃ | 250 | 0.35 | +20.1 |

| S₀ → S₄ | 230 | 0.60 | -12.8 |

Note: The data in this table is illustrative and based on typical results from TD-DFT calculations for similar aromatic amines.

The choice of the exchange-correlation functional and basis set in DFT calculations can significantly impact the accuracy of the predictions. nih.gov Therefore, careful validation against experimental data or higher-level theoretical methods is essential for reliable results.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. mdpi.com Density Functional Theory (DFT) is a common method used for these types of investigations. mdpi.com

For reactions involving compounds structurally related to this compound, computational studies have successfully identified key intermediates and transition states, providing a deeper understanding of the reaction mechanism that is often difficult to obtain through experimental techniques alone. mdpi.com For instance, in the combustion of aliphatic amines, computational models have been used to determine the dominant decomposition pathways, which typically involve hydrogen abstraction followed by β-scission of the resulting radicals. researchgate.net

A hypothetical reaction involving this compound is the N-demethylation process. Computational modeling could be used to explore different potential pathways for this reaction. The table below illustrates the kind of energetic data that such a study might produce.

Table 2: Calculated Energies for a Hypothetical N-demethylation Reaction Pathway

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Oxidant) | 0.0 |

| Transition State 1 (Hydrogen Abstraction) | +15.5 |

| Intermediate 1 (N-methyl-N-(1-naphthyl)ethylaminomethyl radical) | +5.2 |

| Transition State 2 (C-N Bond Cleavage) | +25.8 |

| Products (N-methyl-1-(1-naphthyl)ethylamine + Formaldehyde) | -10.3 |

Note: This data is hypothetical and serves to illustrate the output of computational modeling of a reaction pathway.

These computational findings can provide valuable insights into the feasibility of different reaction pathways and can guide the design of experiments to favor desired products. The validation of these computational models against experimental data is crucial for ensuring their predictive accuracy. mdpi.com

Applications of N,n Dimethyl 1 1 Naphthyl Ethylamine in Advanced Chemical Synthesis and Catalysis

N,N-dimethyl-1-(1-naphthyl)ethylamine as a Chiral Ligand in Asymmetric Catalysis

The primary application of this compound in catalysis stems from its ability to act as a precursor to stable, chiral organometallic complexes. These complexes, particularly palladacycles, are explored for their catalytic potential.

The most prominent ligand type derived from this compound is the cyclopalladated complex, often referred to as a palladacycle. The synthesis of these ligands is typically achieved through the direct reaction of the chiral amine with a palladium(II) salt, such as palladium(II) acetate (B1210297), in a suitable solvent like acetic acid.

This reaction proceeds via a C-H bond activation at the C8 position of the naphthyl ring, which is ortho to the ethylamine (B1201723) substituent. The nitrogen atom of the dimethylamino group coordinates to the palladium center, directing the metallation to the sterically accessible and electronically favorable peri position. This process results in the formation of a stable five-membered ring structure containing a carbon-palladium sigma bond. The resulting dimeric palladium complex can be subsequently treated with other ligands to form monomeric catalytic species. The inherent chirality of the starting amine is transferred to the planar-chiral palladacycle, making it a candidate for asymmetric catalysis.

| Reactants | Conditions | Product | Reference |

| (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine, Palladium(II) acetate | Acetic Acid | Cyclopalladated naphthyl adduct (Palladacycle) |

This interactive table summarizes the synthesis of the primary ligand type derived from this compound.

While the parent amine, 1-(1-naphthyl)ethylamine (B3023371) (NEA), has been extensively studied as a chiral modifier in the heterogeneous enantioselective hydrogenation of ketoesters over platinum and palladium catalysts, there is a notable lack of research demonstrating the use of ligands derived from this compound in homogeneous asymmetric hydrogenation. The studies on NEA show that it can adsorb onto the catalyst surface and create a chiral environment, but this mechanism is distinct from that of a soluble metal-ligand complex used in homogeneous catalysis.

Palladacycles are a well-established class of pre-catalysts for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds, such as the Heck, Suzuki, and Sonogashira reactions. The palladacycles derived from this compound are structurally analogous to other cyclometalated catalysts used in these transformations. researchgate.net Although their potential for this type of catalysis is high due to the stability and defined structure of the palladacycle, specific and detailed research findings documenting their successful application with high enantioselectivity in these reactions are not widely reported in the literature. The synthesis of palladium metallacycles containing imines derived from the parent 1-(1-naphthyl)ethylamine has been reported for the resolution of P-chiral phosphine (B1218219) ligands, highlighting the utility of this structural motif in organometallic chemistry. researchgate.net

Detailed mechanistic investigations of catalytic cycles that specifically involve ligands derived from this compound are limited. However, a plausible catalytic cycle for cross-coupling reactions, should these ligands be employed, would follow the generally accepted mechanism for palladacycle catalysis. This cycle typically involves:

Oxidative addition of an aryl halide to the active Pd(0) species, which is generated in situ from the Pd(II) palladacycle pre-catalyst.

Transmetalation (for Suzuki or Stille coupling) or migratory insertion (for Heck coupling).

Reductive elimination to form the product and regenerate the active Pd(0) catalyst.

The role of the chiral this compound backbone would be to influence the stereochemistry of these steps, potentially leading to an enantioselective outcome.

This compound as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. Research into the effectiveness of the 1-(1-naphthyl)ethylamine framework as a chiral auxiliary has yielded mixed results.

In a study on the stereoselective formation of trans-β-lactams via the Staudinger [2+2] ketene-imine cycloaddition, the performance of naphthylethylamines as chiral auxiliaries on the imine was examined. The research found that while 1-(2-naphthyl)ethylamine auxiliaries provided moderate diastereoselectivity, the use of 1-(1-naphthyl)ethylamine auxiliaries resulted in a significant loss of selectivity. Although conversions were high, the diastereomeric excess (de) was poor, reaching a maximum of only 14%. researchgate.net

| Imine Precursor | Aldehyde | Diastereomeric Excess (de) | Yield (%) |

| (R)-N-(4-(dimethylamino)benzylidene)-1-(naphthalen-1-yl)ethan-1-amine | 3,4-dimethoxybenzaldehyde | 14% | 85% |

| (S)-N-(4-(dimethylamino)benzylidene)-1-(naphthalen-1-yl)ethan-1-amine | 3,4-dimethoxybenzaldehyde | 12% | 89% |

| (R)-N-(2,4,6-trimethoxybenzylidene)-1-(naphthalen-1-yl)ethan-1-amine | 2,4,6-trimethoxybenzaldehyde | 10% | 75% |

This interactive table presents research findings on the use of the parent 1-(1-naphthyl)ethylamine as a chiral auxiliary in the Staudinger cycloaddition, showing low diastereoselectivity. Data sourced from a study on naphthylethylamine auxiliaries. researchgate.net

These findings suggest that the steric environment created by the 1-naphthyl group is not conducive to effective facial discrimination in this specific transformation. researchgate.net Beyond this, this compound can also function as a chiral base, for instance, in the kinetic resolution of racemic alcohols and acyl halides, though this application is less documented than for other more common chiral amines. core.ac.uknih.govmdpi.com

Utilization in Research for Probe Development in Chemical Systems (non-biological)

Based on a review of available scientific literature, the application of this compound in the development of chemical probes or sensors for non-biological systems is not a well-documented area of research.

Fluorescent Probes for Chemical Process Monitoring

A comprehensive review of scientific databases and chemical literature reveals no specific studies or established applications of this compound as a fluorescent probe for chemical process monitoring. While the naphthalene (B1677914) moiety is a well-known fluorophore, the specific photophysical properties of this compound, such as its quantum yield, Stokes shift, and sensitivity to environmental polarity or viscosity, which are critical for a fluorescent probe, have not been characterized in the context of process monitoring. Research on fluorescent probes typically focuses on molecules designed with specific functionalities that exhibit significant changes in their fluorescence properties in response to specific analytes, pH changes, or other process parameters. There is no evidence to suggest that this compound has been developed or utilized for such purposes.

Spin Probes in Chemical Physics Research

Similarly, there is no information available in the scientific literature to support the use of this compound as a spin probe in chemical physics research. Spin probes are typically stable radical species, often nitroxides, that are introduced into a system to study its dynamics and structure using Electron Paramagnetic Resonance (EPR) spectroscopy. This compound is not an intrinsic radical and would require chemical modification to incorporate a stable unpaired electron, to function as a spin label. There are no published reports of such modifications or its application in EPR studies. The research in this area is focused on other classes of molecules specifically designed for their paramagnetic properties.

Advanced Analytical and Spectroscopic Characterization Methods in N,n Dimethyl 1 1 Naphthyl Ethylamine Research

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Purity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While detailed ¹H NMR spectral data for N,N-dimethyl-1-(1-naphthyl)ethylamine is not extensively published in publicly accessible literature, the principles of NMR analysis and data from analogous compounds provide a clear framework for its characterization.

For the related achiral compound, N,N-dimethyl-1-naphthylamine , the ¹³C NMR spectrum offers insight into the carbon framework. The chemical shifts provide information about the electronic environment of each carbon atom in the naphthalene (B1677914) ring system and the dimethylamino group.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|

Note: Specific assignments for the naphthyl carbons are not provided in the available data.

X-ray Crystallography for Structural Elucidation of this compound Complexes

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of crystalline solids, including complexes of chiral molecules. This method can provide precise information on bond lengths, bond angles, and the absolute configuration of a chiral center.

Despite its power, a search of publicly available crystallographic databases indicates that the crystal structure of this compound or its complexes has not been extensively reported. While the crystal structure of the parent compound, (+)-1-(1-Naphthyl)ethylamine, is available and provides a reference for the naphthylethylamine framework, specific structural data for the N,N-dimethylated derivative in complexed forms remains an area for future research.

Chiral Chromatography (HPLC, GC) Method Development for Enantiomeric Excess Determination

Chiral chromatography is an essential tool for the separation and quantification of enantiomers, allowing for the precise determination of enantiomeric excess (ee). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods have been developed for the closely related compound, 1-(1-naphthyl)ethylamine (B3023371), and these methodologies are directly applicable to its N,N-dimethyl derivative.

Chiral High-Performance Liquid Chromatography (HPLC)

The separation of 1-(1-naphthyl)ethylamine enantiomers has been successfully achieved using chiral stationary phases (CSPs). The choice of CSP and mobile phase composition is critical for achieving baseline separation.

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® AY-H |

| Mobile Phase | n-hexane / ethanol (B145695) / diethylamine (B46881) (90 / 10 / 0.1) |

This method, developed for the primary amine, would serve as a starting point for the optimization of the separation of this compound, likely requiring adjustments to the mobile phase polarity.

Chiral Gas Chromatography (GC)

For GC analysis of chiral amines, derivatization is often necessary to improve volatility and chromatographic performance. The enantiomers of 1-(α-naphthyl)ethylamine have been successfully separated following derivatization with N-trifluoroacetyl.

| Parameter | Condition |

|---|---|

| Column | Astec® CHIRALDEX™ G-DA |

| Oven Temperature | 160 °C |

| Injector Temperature | 250 °C |

| Detector | FID at 250 °C |

| Carrier Gas | Helium |

This approach, involving achiral derivatization followed by separation on a chiral column, is a well-established strategy for determining the enantiomeric excess of chiral amines like this compound.

Circular Dichroism Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, making it invaluable for determining the absolute configuration of enantiomers.

Detailed studies on the CD spectrum of the closely related (S)-1-(1-naphthyl)ethylamine in cyclohexane (B81311) have been conducted. sigmaaldrich.com The observed spectrum is a result of the electronic transitions of the naphthalene chromophore, which become chiroptically active due to the presence of the adjacent chiral center. sigmaaldrich.com Theoretical calculations have shown that the CD spectrum is highly dependent on the conformation around the C-C bond connecting the ethylamine (B1201723) group to the naphthyl ring. sigmaaldrich.com

By comparing the experimentally measured CD spectrum of an enantiomer of this compound with theoretical predictions for the different possible absolute configurations, the true configuration can be assigned. The underlying principle is that the naphthyl group acts as a reporter chromophore, and its chiroptical properties are dictated by the stereochemistry of the ethylamine side chain. The best agreement between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. sigmaaldrich.com

Future Research Trajectories and Emerging Opportunities for N,n Dimethyl 1 1 Naphthyl Ethylamine

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of N,N-dimethyl-1-(1-naphthyl)ethylamine often involves multi-step procedures that may utilize hazardous reagents and generate significant waste, highlighting the need for more environmentally benign and efficient alternatives. scirea.org Future research is poised to address these limitations by exploring biocatalytic and chemo-catalytic methods that prioritize sustainability.

One promising direction is the use of enzymatic kinetic resolution and asymmetric biosynthesis . Biocatalysis, utilizing enzymes such as lipases, transaminases, and amine dehydrogenases, offers the advantage of high enantioselectivity under mild reaction conditions. nih.govacs.orghims-biocat.euwiley.com Research into identifying or engineering enzymes that can directly catalyze the asymmetric synthesis of tertiary amines like this compound from prochiral precursors would represent a significant leap forward. manchester.ac.uk This could involve the reductive amination of a suitable ketone precursor using engineered amine dehydrogenases. nih.gov

Another key area is the development of asymmetric hydrogenation and reductive amination protocols using transition metal catalysts. acs.org While these methods are well-established for primary and secondary amines, their application to the direct synthesis of chiral tertiary amines is an ongoing challenge. Future work could focus on designing novel chiral ligands for transition metals like iridium, rhodium, and palladium that can facilitate the highly enantioselective synthesis of this compound, thereby reducing the number of synthetic steps and improving atom economy.

The principles of green chemistry will be central to these developments, emphasizing the use of renewable feedstocks, safer solvents, and catalytic processes that minimize waste generation.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. hims-biocat.eu | Enzyme discovery and engineering for tertiary amine synthesis, substrate scope limitations. nih.gov |

| Asymmetric Hydrogenation | High atom economy, potential for high turnover numbers. acs.org | Development of effective chiral catalysts for tertiary amine synthesis, catalyst stability and cost. |

| Direct Reductive Amination | Fewer synthetic steps, operational simplicity. | Control of selectivity to avoid over-alkylation, development of suitable catalysts. |

Expansion into Novel Asymmetric Catalytic Systems

While this compound is known for its role in resolving other chiral compounds, its direct application as a chiral ligand or catalyst in asymmetric synthesis is an area ripe for exploration. The nitrogen atom's lone pair and the steric bulk of the naphthyl group make it an intriguing candidate for coordinating with metal centers and influencing the stereochemical outcome of a reaction.

A significant opportunity lies in its use as a chiral ligand in transition metal catalysis . Research has shown that the parent compound, 1-(1-naphthyl)ethylamine (B3023371), can form palladium metallacycles that are active in catalysis. researchgate.net Future investigations could explore the synthesis and catalytic activity of palladium, rhodium, iridium, and copper complexes featuring this compound as a ligand. These complexes could be screened for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and C-H functionalizations. mdpi.comscience.govnih.gov The electronic and steric properties of the ligand could be fine-tuned by modifying the naphthyl ring or the N-methyl groups to optimize catalytic performance. nih.gov

Furthermore, the potential of this compound and its derivatives as organocatalysts should not be overlooked. Chiral amines can act as Lewis bases to activate substrates in a variety of reactions. rsc.orgresearchgate.net Research could focus on designing reactions where the chirality of this compound can induce high levels of enantioselectivity.

Table 2: Potential Applications in Asymmetric Catalysis

| Catalytic System | Potential Reactions | Rationale for Investigation |

| Palladium Complexes | Asymmetric allylic alkylation, Heck reactions, C-H activation. mdpi.comnih.gov | Known ability of related naphthylethylamines to form catalytically active palladium complexes. rsc.org |

| Rhodium/Iridium Complexes | Asymmetric hydrogenation, hydroformylation. | Potential for creating a specific chiral environment around the metal center. |

| Copper Complexes | Asymmetric conjugate additions, cyclopropanations. | Versatility of copper in asymmetric catalysis. |

| Organocatalysis | Michael additions, aldol (B89426) reactions, Mannich reactions. researchgate.net | The chiral amine could act as a nucleophilic or Brønsted base catalyst. researchgate.net |

Integration into Emerging Fields of Chemical Science

The unique properties of this compound make it a candidate for integration into rapidly advancing areas of chemical synthesis, such as flow chemistry and photoredox catalysis.

Flow chemistry , or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govrsc.org The development of continuous flow methods for the synthesis of this compound itself, potentially using immobilized catalysts or enzymes, would be a significant advancement. manchester.ac.uk Furthermore, its application as a chiral ligand or catalyst in continuous flow asymmetric reactions could lead to more efficient and sustainable processes for the production of enantiomerically pure compounds. researchgate.net

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling novel and previously challenging chemical transformations under mild conditions. researchgate.netrsc.org The aromatic naphthyl group in this compound could potentially participate in photoinduced electron transfer processes. bohrium.com Research could explore its use as a chiral photosensitizer or as a ligand in metallaphotoredox catalysis to achieve enantioselective reactions. nih.gov The investigation of photocatalytic reactions involving N-aryl-N,N-dimethylamines could provide a basis for exploring similar reactivity with this compound. researchgate.net

Addressing Current Challenges and Defining Open Questions in this compound Research

Despite its utility, research on this compound is not without its challenges, which in turn define the open questions for future investigation.

A primary challenge is the limited understanding of its coordination chemistry and catalytic behavior . While its use as a resolving agent is well-documented, a systematic study of its properties as a ligand with a range of transition metals is lacking. Key questions include:

What are the coordination modes of this compound with different metal centers?

How do the electronic and steric properties of the ligand influence the reactivity and selectivity of the resulting metal complexes?

Can computational modeling accurately predict the performance of these catalysts and guide ligand design? nih.gov

Another significant challenge is the development of highly enantioselective catalytic reactions where this compound is the primary source of chirality. Overcoming the often-modest enantioselectivities observed with simple chiral amine ligands will require innovative catalyst design and reaction optimization. scirea.org

Furthermore, the scalability and economic viability of any newly developed synthetic routes or catalytic applications will be crucial for their practical implementation. Future research must consider not only the scientific novelty but also the industrial applicability of their findings.

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-1-(1-naphthyl)ethylamine, and how are reaction conditions optimized?

this compound is synthesized via reductive amination or nucleophilic substitution. Key methods include:

- Reductive amination of 1-acetonaphthone : Using ω-transaminase enzymes (e.g., from Arthrobacter sp.) for asymmetric synthesis, achieving >98% enantiomeric excess (ee) after enzyme engineering via random mutagenesis and semi-rational design .

- N-methylation of 1-(1-naphthyl)ethylamine : Employing methylating agents (e.g., dimethyl sulfate) in pyridine or aqueous conditions, with yields influenced by catalyst choice and temperature .

Optimization involves adjusting pH (6–8 for enzymatic reactions), solvent polarity, and inert gas purging to prevent oxidation.

Q. How is this compound characterized, and what analytical techniques validate its purity and stereochemistry?

Q. What role does this compound play in biochemical assays, such as nitrate reduction tests?

It reacts with sulfanilic acid and nitrite (from nitrate reduction) to form a red diazo dye (λ = 540 nm), enabling colorimetric quantification of nitrate-reducing bacteria. Critical parameters include pH 6.0 and stoichiometric ratios to avoid false negatives .

Advanced Research Questions

Q. How do steric and electronic factors influence the enantioselectivity of this compound in asymmetric catalysis?

- Steric effects : The 1-naphthyl group induces axial chirality, but bulky substituents (e.g., 2-naphthyl) reduce diastereoselectivity in Staudinger cycloadditions (e.g., from 70% to <20% de) .

- Electronic effects : Electron-withdrawing groups on the naphthyl ring decrease nucleophilicity, slowing imine formation in transaminase-catalyzed reactions . Computational DFT studies suggest π-π stacking between the naphthyl group and enzyme active sites enhances enantioselectivity .

Q. How can computational modeling resolve contradictions in reported antimicrobial activity data?

Molecular docking and MD simulations reveal weak binding affinity (K > 100 μM) of this compound-derived β-lactams to bacterial penicillin-binding proteins (PBPs), explaining inconsistent antimicrobial results. Validation via MIC assays against E. coli and S. aureus shows no inhibition at ≤500 μg/mL .

Q. What strategies improve the stability of this compound during storage and reaction conditions?

Q. How can enzymatic synthesis be scaled for high-yield production of (R)-enantiomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.